molecular formula C7H12ClN3O2 B6222524 methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2758001-96-4

methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B6222524
CAS No.: 2758001-96-4
M. Wt: 205.6
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a methyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the pyrazole ring can lead to dihydropyrazole derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol or dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific application.

Comparison with Similar Compounds

    Methyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.

    Ethyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate: Has an ethyl ester group instead of a methyl ester.

    5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The free acid form of the compound.

Uniqueness: Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester and aminomethyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2758001-96-4

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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